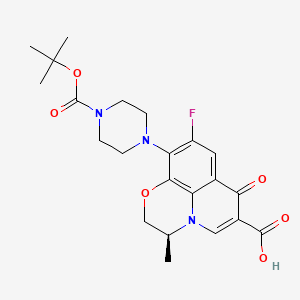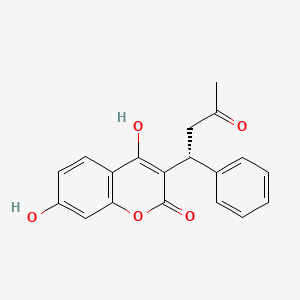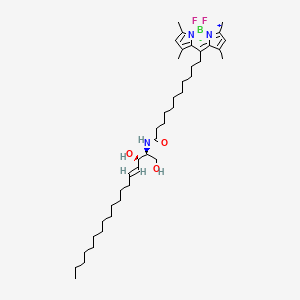
4'-Pivaloyloxy Toremifene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Pivaloyloxy Toremifene is a synthetic derivative of Toremifene, a selective estrogen receptor modulator (SERM)The compound is characterized by its molecular formula C31H36ClNO3 and a molecular weight of 506.08.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pivaloyloxy Toremifene typically involves the esterification of Toremifene with pivalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general synthetic route can be summarized as follows:
Starting Material: Toremifene
Reagent: Pivalic acid (2,2-dimethylpropanoic acid)
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Anhydrous conditions (e.g., dry dichloromethane)
Reaction Conditions: Reflux at elevated temperatures
The reaction proceeds through the formation of an intermediate, which is then converted to 4’-Pivaloyloxy Toremifene by the esterification process .
Industrial Production Methods
Industrial production of 4’-Pivaloyloxy Toremifene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
4’-Pivaloyloxy Toremifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the pivaloyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4’-Pivaloyloxy Toremifene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules and analogs.
Biology: The compound is studied for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of hormone-related cancers.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4’-Pivaloyloxy Toremifene involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can exhibit both estrogenic and antiestrogenic activities depending on the target tissue. The compound binds to estrogen receptors, modulating their activity and influencing various cellular pathways. This dual activity makes it a valuable tool in research related to hormone-dependent cancers and other estrogen-related conditions .
相似化合物的比较
Similar Compounds
Toremifene: The parent compound, also a selective estrogen receptor modulator.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: A SERM with similar applications in osteoporosis and breast cancer prevention.
Uniqueness
4’-Pivaloyloxy Toremifene is unique due to its modified structure, which enhances its binding selectivity and potency. The pivaloyloxy group provides additional stability and specificity in its interactions with estrogen receptors, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
1798397-87-1 |
|---|---|
分子式 |
C31H36ClNO3 |
分子量 |
506.083 |
IUPAC 名称 |
[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-11-23(12-18-27)28(19-20-32)29(24-9-7-6-8-10-24)25-13-15-26(16-14-25)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28- |
InChI 键 |
FVPGMEKMGGWRFW-ZIADKAODSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)CCCl |
同义词 |
4-[(4Z)-3-Chloro-1-[[4-[2-[(dimethyl)amino]ethoxy]phenyl]phenylmethylene]propyl]-1-pivaloylphenol; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


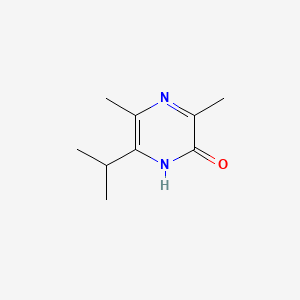
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)
![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)
![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)
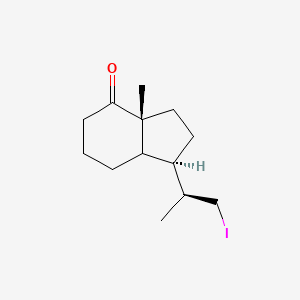

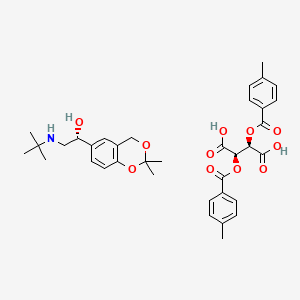
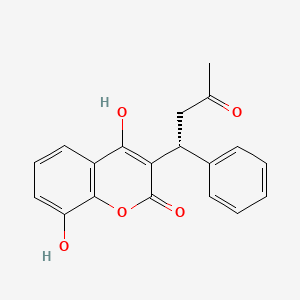
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)
